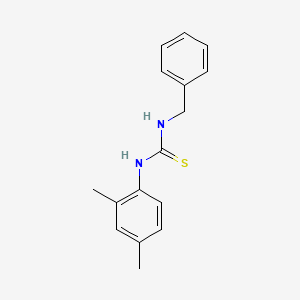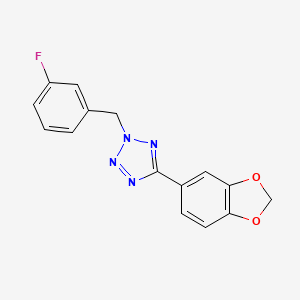![molecular formula C19H31N3OS B5647802 1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)
1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be achieved through multicomponent reactions involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. An efficient, user-friendly method that does not require solvents or catalysts has been described for the stereoselective synthesis of these compounds (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives can be complex, with the central seven-membered heterocycle often adopting a boat conformation. The piperazine ring, a common feature in these molecules, typically displays a distorted chair conformation. X-ray crystallography and Hirshfeld surface analysis have been used to elucidate these structures, providing insights into the conformation and interactions within the crystal lattice (Natchimuthu et al., 2020).
Chemical Reactions and Properties
1,4-Diazepane derivatives can undergo a variety of chemical reactions, including cyclodehydrative three-component reactions, heterocyclization reactions, and thermal rearrangement reactions. These reactions can be influenced by the specific substituents present on the diazepane ring, leading to diverse chemical properties and reactivities. For instance, the reaction of ethyl acetoacetate with 3,4-diaminopyridine can lead to different isomeric dihydrodiazepinones, depending on the reaction conditions and the specific reactants used (Israel & Jones, 1971).
Propiedades
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-16(2)21-10-6-17(7-11-21)19(23)22-9-4-8-20(12-13-22)15-18-5-3-14-24-18/h3,5,14,16-17H,4,6-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDDDGXRUDCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)N2CCCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647724.png)
![2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)
![N-[4-(acetylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5647739.png)
![N-methyl-3-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5647756.png)
![1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5647757.png)
![5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5647763.png)
![3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)

![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)


![1-(4-chlorobenzyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5647811.png)

![4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)